(Perchlorophenyl)(phenyl)methanol
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Overview
Description
(Perchlorophenyl)(phenyl)methanol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a perchlorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Perchlorophenyl)(phenyl)methanol typically involves the reaction of perchlorophenyl compounds with phenylmethanol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where a nucleophile replaces a leaving group on an aromatic ring. This reaction can be facilitated by the presence of electron-withdrawing groups on the aromatic ring, which increase the reactivity towards nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
(Perchlorophenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted aromatic compounds .
Scientific Research Applications
(Perchlorophenyl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Perchlorophenyl)(phenyl)methanol involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Phenylmethanol: A simpler alcohol with a single phenyl group.
Perchlorophenylmethanol: Contains a perchlorophenyl group but lacks the additional phenyl group.
Benzyl Alcohol: Another aromatic alcohol with different substituents
Uniqueness
(Perchlorophenyl)(phenyl)methanol is unique due to the presence of both perchlorophenyl and phenyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C13H7Cl5O |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H7Cl5O/c14-8-7(9(15)11(17)12(18)10(8)16)13(19)6-4-2-1-3-5-6/h1-5,13,19H |
InChI Key |
NTTRVQMEEZHWEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
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